![molecular formula C10H15NO5 B288077 Ethyl 2-[(methoxycarbonyl)amino]-4-methylenetetrahydro-2-furancarboxylate](/img/structure/B288077.png)
Ethyl 2-[(methoxycarbonyl)amino]-4-methylenetetrahydro-2-furancarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[(methoxycarbonyl)amino]-4-methylenetetrahydro-2-furancarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as Ethyl MCTHF and has been synthesized using various methods. The following paper provides an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Ethyl MCTHF.
Wirkmechanismus
The mechanism of action of Ethyl MCTHF is not fully understood. However, it is believed to work by inhibiting the production of pro-inflammatory cytokines, reducing oxidative stress, and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Ethyl MCTHF has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which can lead to the prevention of various chronic diseases. It has also been shown to induce apoptosis in cancer cells, leading to the potential use of Ethyl MCTHF as an anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Ethyl MCTHF in lab experiments include its high yield synthesis methods, its potential applications in various fields, and its anti-inflammatory, antioxidant, and anti-cancer properties. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
For Ethyl MCTHF research include exploring its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. Further research is also needed to fully understand its mechanism of action and potential side effects. Additionally, the development of new synthesis methods and the optimization of existing methods may lead to the production of higher yields of Ethyl MCTHF.
Synthesemethoden
Ethyl MCTHF can be synthesized using different methods, including the reaction of ethyl 2-oxo-4-phenylbutyrate with methyl carbamate and sodium hydride. Another method involves the reaction of ethyl 2-(bromomethyl)-4-methylenetetrahydrofuran-3-carboxylate with methyl carbamate in the presence of potassium carbonate. These methods have been optimized to produce high yields of Ethyl MCTHF.
Wissenschaftliche Forschungsanwendungen
Ethyl MCTHF has been studied for its potential applications in various fields, including medicine. This compound has been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Produktname |
Ethyl 2-[(methoxycarbonyl)amino]-4-methylenetetrahydro-2-furancarboxylate |
---|---|
Molekularformel |
C10H15NO5 |
Molekulargewicht |
229.23 g/mol |
IUPAC-Name |
ethyl 2-(methoxycarbonylamino)-4-methylideneoxolane-2-carboxylate |
InChI |
InChI=1S/C10H15NO5/c1-4-15-8(12)10(11-9(13)14-3)5-7(2)6-16-10/h2,4-6H2,1,3H3,(H,11,13) |
InChI-Schlüssel |
QBJBBQROHOBZGL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(CC(=C)CO1)NC(=O)OC |
Kanonische SMILES |
CCOC(=O)C1(CC(=C)CO1)NC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.